N-(3-(Trifluoromethyl)phenyl)piperidin-4-amine dihydrochloride
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Overview
Description
N-(3-(Trifluoromethyl)phenyl)piperidin-4-amine dihydrochloride is a chemical compound with significant potential in various scientific research fields. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Trifluoromethyl)phenyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling with Phenyl Ring: The phenyl ring is coupled with the piperidine ring using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Trifluoromethyl)phenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-(Trifluoromethyl)phenyl)piperidin-4-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-(Trifluoromethyl)phenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of its target proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride
- 1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride
- 4-Piperidinamine, 4-[4-(trifluoromethyl)phenyl]-, hydrochloride
Uniqueness
N-(3-(Trifluoromethyl)phenyl)piperidin-4-amine dihydrochloride stands out due to its specific trifluoromethyl substitution pattern, which imparts unique physicochemical properties. This makes it particularly valuable in applications requiring high lipophilicity and stability.
Properties
CAS No. |
506438-95-5; 782446-06-4 |
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Molecular Formula |
C12H17Cl2F3N2 |
Molecular Weight |
317.18 |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10;;/h1-3,8,10,16-17H,4-7H2;2*1H |
InChI Key |
BAOLUUPTPPJLHG-UHFFFAOYSA-N |
SMILES |
C1CNCCC1NC2=CC=CC(=C2)C(F)(F)F.Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
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